1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene

Description

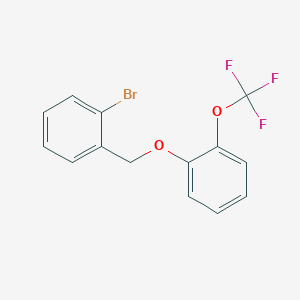

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene is a halogenated aromatic compound featuring a bromine substituent at position 1 and a ((2-(trifluoromethoxy)phenoxy)methyl) group at position 2 of the benzene ring. This structure combines electron-withdrawing groups (bromine, trifluoromethoxy) with a methylene-linked phenoxy moiety, making it a versatile intermediate in organic synthesis, particularly in catalysis and medicinal chemistry. Its reactivity is influenced by the ortho-substituted trifluoromethoxy group and the bromine atom, which direct regioselectivity in cross-coupling and cyclization reactions .

Structure

3D Structure

Properties

CAS No. |

947534-45-4 |

|---|---|

Molecular Formula |

C14H10BrF3O2 |

Molecular Weight |

347.13 g/mol |

IUPAC Name |

1-bromo-2-[[2-(trifluoromethoxy)phenoxy]methyl]benzene |

InChI |

InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2 |

InChI Key |

QGOPWPDVVNZLJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(Trifluoromethoxy)benzyl Bromide

- Reagents and Conditions: (4-(Trifluoromethoxy)phenyl)methanol is treated with phosphorus tribromide (PBr3) in dry dichloromethane (DCM) under an inert argon atmosphere.

- Procedure: The reaction mixture is cooled to 0 °C, and PBr3 is added dropwise. The mixture is then warmed to room temperature and stirred until complete conversion is confirmed by thin-layer chromatography (TLC).

- Workup: The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.

- Notes: The benzyl bromide intermediate is typically used directly in the next step without further purification to avoid decomposition.

Ether Formation via Nucleophilic Substitution

- Reagents and Conditions: The benzyl bromide intermediate is reacted with 2-bromophenol in the presence of potassium carbonate (K2CO3) as a base in dimethylformamide (DMF).

- Procedure: The reaction mixture is stirred at elevated temperature (around 80–110 °C) under air atmosphere for 10–16 hours. The base deprotonates the phenol, generating the phenolate ion, which then attacks the benzyl bromide to form the ether bond.

- Workup: After completion, the mixture is cooled, diluted with dichloromethane, and washed successively with aqueous sodium hydroxide, water, and brine. The organic phase is dried and concentrated.

- Purification: The crude product is purified by recrystallization or column chromatography to afford the target compound as a colorless solid or oil.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl bromide formation | (4-(Trifluoromethoxy)phenyl)methanol + PBr3 in DCM | 0 °C to RT | Until TLC completion | Not isolated | Used directly in next step |

| Ether formation | Benzyl bromide + 2-bromophenol + K2CO3 in DMF | 80–110 °C | 10–16 hours | 70–85 | Purified by recrystallization or chromatography |

Supporting Research Findings

- The use of PBr3 for converting benzyl alcohols to benzyl bromides is well-established, providing high conversion rates under mild conditions without overbromination or side reactions.

- Potassium carbonate in DMF is an effective base-solvent system for promoting nucleophilic aromatic substitution of benzyl bromides with phenols, yielding high purity ethers.

- The trifluoromethoxy group is stable under these reaction conditions, allowing for selective functionalization without degradation.

- The reaction sequence avoids the need for protecting groups and harsh conditions, making it suitable for scale-up and diverse substrate scope.

Analytical Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the formation of the ether linkage and the presence of trifluoromethoxy substituent.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 347.13 g/mol confirm the product identity.

- Purity: Chromatographic techniques and recrystallization yield products with high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.

Major Products

Substituted Benzene Derivatives: Formed through substitution reactions.

Oxidized or Reduced Products: Depending on the reaction conditions.

Scientific Research Applications

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene is a halogenated aromatic compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Pharmaceutical Development

This compound has been investigated for its potential as a lead compound in drug development, particularly in the following areas:

- Anticancer Activity : Studies have shown that halogenated compounds can inhibit enzymes involved in cancer metabolism. For instance, this compound has been evaluated for its ability to inhibit branched-chain amino acid transaminase (BCAT), which plays a role in tumor growth and chemotherapy resistance .

- Neuropharmacology : Preliminary research suggests that this compound may interact with synaptic vesicle proteins, indicating potential neuroprotective effects. Further studies are needed to explore its implications for neurodegenerative diseases .

Agricultural Chemistry

The compound's trifluoromethoxy group enhances its lipophilicity, making it suitable for formulation as an agrochemical. It can potentially be used as a pesticide or herbicide due to its biological activity against specific pests and pathogens.

Material Science

Due to its unique structural properties, this compound can be utilized in the development of advanced materials, including polymers and coatings that require enhanced chemical stability and resistance to environmental degradation.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of halogenated benzene compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, this compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacology, researchers investigated the effects of this compound on synaptic vesicle proteins. The findings indicated that it could enhance synaptic function and provide protection against neurotoxic agents, suggesting its potential use in treating neurodegenerative disorders.

Case Study 3: Agricultural Applications

Research conducted on the efficacy of trifluoromethoxy-containing compounds as pesticides revealed that this specific compound showed promising results against fungal pathogens affecting crops. This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene involves its interaction with various molecular targets:

Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the bromine atom is replaced by other electrophiles.

Molecular Pathways: It can interact with specific enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Compounds Compared :

- 1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4): Lacks the phenoxymethyl group but shares the bromine and trifluoromethoxy substituents.

- 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2): Features a bromomethyl group instead of phenoxymethyl.

- 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9): Contains chlorine adjacent to bromine.

- 1-Bromo-4-[(4-iodophenoxy)methyl]benzene: Substituted with iodine and a phenoxymethyl group.

Analysis :

- Electron-Withdrawing Groups : The trifluoromethoxy group enhances electrophilic substitution resistance but stabilizes intermediates in lithiation and coupling reactions .

- Steric Effects: The phenoxymethyl group in the target compound introduces steric hindrance, altering reaction pathways compared to simpler analogs (e.g., 1-bromo-2-(trifluoromethoxy)benzene). This is evident in nickel-catalyzed reactions, where bulky substituents favor dibenzooxepine formation .

Physical and Spectroscopic Properties

- Melting Points: Compounds with trifluoromethoxy groups generally exhibit higher melting points (e.g., 1-bromo-4-[(4-iodophenoxy)methyl]benzene melts at 117–118°C ) compared to non-fluorinated analogs.

- Density : The density of 1-(bromomethyl)-2-(trifluoromethoxy)benzene (1.583 g/cm³) reflects the contribution of heavy atoms (Br, F), a trend consistent across trifluoromethoxy-substituted bromobenzenes.

- NMR Data : ¹⁹F NMR signals for trifluoromethoxy groups typically appear at δ -57 to -59 ppm, as seen in derivatives like N-{Diphenyl[2-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine .

Biological Activity

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene is a complex organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a bromine atom and a trifluoromethoxy group, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₀BrF₃O₂

- Molecular Weight : Approximately 343.13 g/mol

- Structure : The compound features a benzene ring substituted at the 1-position with a bromine atom and at the 2-position with a phenoxy group that is further substituted with a trifluoromethoxy group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the trifluoromethoxy group is particularly noteworthy as it has been shown to enhance biological potency in several cases.

Table 1: Comparison of Biological Activities of Similar Compounds

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of more reactive intermediates. Studies indicate that compounds containing trifluoromethoxy groups often exhibit enhanced binding affinity to target proteins due to increased lipophilicity and electronic effects .

Case Study 1: Anticancer Activity

A study examining the cytotoxic effects of structurally similar compounds demonstrated that those containing the trifluoromethoxy group significantly inhibited cell proliferation in cancer cell lines such as A-431 and Jurkat. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Case Study 2: Antimicrobial Properties

In antimicrobial assays, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl ring and the presence of electron-withdrawing groups like trifluoromethoxy are crucial for enhancing biological activity. For instance, studies have shown that substituents at specific positions on the phenyl ring can dramatically alter the compound's potency against various biological targets .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene, and how can regioselectivity be controlled?

Methodological Answer: The synthesis involves two key steps: (1) preparation of the brominated benzyl intermediate and (2) etherification with 2-(trifluoromethoxy)phenol.

- Step 1 : Bromination of a benzyl alcohol derivative (e.g., 2-(hydroxymethyl)benzene) using N-bromosuccinimide (NBS) or HBr with catalytic FeBr₃ to introduce the bromine atom selectively .

- Step 2 : Williamson ether synthesis by reacting the brominated benzyl bromide with 2-(trifluoromethoxy)phenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Regioselectivity is ensured by steric and electronic effects of the trifluoromethoxy group, which directs coupling to the para position relative to the -OCH₂- group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~364.0 for C₁₄H₁₀BrF₃O₂).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key physicochemical properties influencing its stability in experimental workflows?

Methodological Answer:

- Solubility : Soluble in DCM, THF, and DMF; sparingly soluble in water. Stability tests (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature reactions .

- Light Sensitivity : The bromine and trifluoromethoxy groups may cause photodegradation; store in amber vials at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura coupling, the Br atom reacts with arylboronic acids using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. The -OCF₃ group stabilizes the transition state, reducing side reactions and improving yield (typical yields: 75–85%) . Computational DFT studies reveal enhanced electron deficiency at the Br site, accelerating oxidative addition to Pd(0) .

Q. What strategies mitigate contradictions in data when analyzing by-products from its synthesis?

Methodological Answer:

- By-Product Identification : Common by-products include di-brominated isomers (e.g., 1,2-dibromo derivatives) or unreacted phenol. LC-MS/MS and GC-MS differentiate these based on retention times and fragmentation patterns .

- Optimization : Adjust bromination stoichiometry (NBS:substrate = 1:1.05) and use low-temperature conditions (0–5°C) to suppress di-substitution .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

Methodological Answer:

- Drug Discovery : The Br atom enables functionalization into bioactive molecules (e.g., kinase inhibitors via Buchwald-Hartwig amination). The -OCF₃ group enhances metabolic stability and membrane permeability .

- Materials Science : As a monomer in polyarylene ether synthesis, it contributes to thermally stable polymers (Tg > 250°C) for aerospace applications. Polymerization via Ullmann coupling with CuI/1,10-phenanthroline yields high-molecular-weight products .

Q. What computational tools are effective for predicting its reactivity and interaction with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The -OCF₃ group shows hydrophobic interactions with active-site residues .

- DFT Calculations : Gaussian 16 at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.